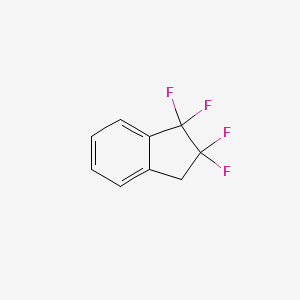![molecular formula C6H9BF3K B13482524 Potassium trifluoro({3-methylbicyclo[1.1.1]pentan-1-yl})boranuide](/img/structure/B13482524.png)
Potassium trifluoro({3-methylbicyclo[1.1.1]pentan-1-yl})boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro({3-methylbicyclo[1.1.1]pentan-1-yl})boranuide is a unique organoboron compound characterized by its bicyclo[1.1.1]pentane core. This compound is of significant interest due to its potential applications in various fields, including materials science, drug discovery, and organic synthesis. The presence of the trifluoroborate group imparts unique chemical properties, making it a valuable reagent in synthetic chemistry.
Méthodes De Préparation
The synthesis of potassium trifluoro({3-methylbicyclo[1.1.1]pentan-1-yl})boranuide typically involves the following steps:
Formation of the Trifluoroborate Group: The trifluoroborate group is introduced via a reaction with potassium fluoride and boron trifluoride etherate under controlled conditions.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain high purity this compound.
Analyse Des Réactions Chimiques
Potassium trifluoro({3-methylbicyclo[1.1.1]pentan-1-yl})boranuide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, often using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts.
Applications De Recherche Scientifique
Potassium trifluoro({3-methylbicyclo[1.1.1]pentan-1-yl})boranuide has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of potassium trifluoro({3-methylbicyclo[1.1.1]pentan-1-yl})boranuide involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
Potassium trifluoro({3-methylbicyclo[1.1.1]pentan-1-yl})boranuide can be compared with other similar compounds:
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide: This compound has a phenyl group instead of a methyl group, which can influence its reactivity and applications.
Potassium trifluoro({3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl})borate: The presence of a methoxycarbonyl group introduces different electronic and steric effects, impacting its chemical behavior.
Potassium trifluoro({3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentan-1-yl})boranuide: The pentafluoroethyl group adds significant fluorine content, which can enhance the compound’s stability and reactivity.
Propriétés
Formule moléculaire |
C6H9BF3K |
|---|---|
Poids moléculaire |
188.04 g/mol |
Nom IUPAC |
potassium;trifluoro-(3-methyl-1-bicyclo[1.1.1]pentanyl)boranuide |
InChI |
InChI=1S/C6H9BF3.K/c1-5-2-6(3-5,4-5)7(8,9)10;/h2-4H2,1H3;/q-1;+1 |
Clé InChI |
IIUBJRRKWUYVSK-UHFFFAOYSA-N |
SMILES canonique |
[B-](C12CC(C1)(C2)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


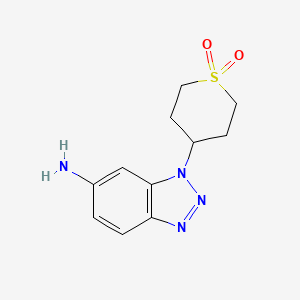
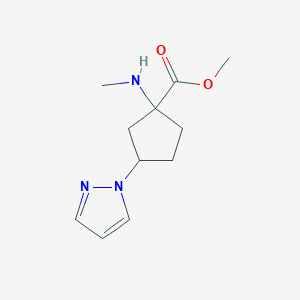
![3-Ethylbicyclo[1.1.1]pentan-1-ol](/img/structure/B13482477.png)
![1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride](/img/structure/B13482488.png)
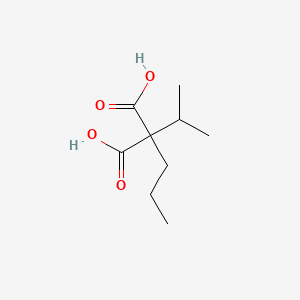
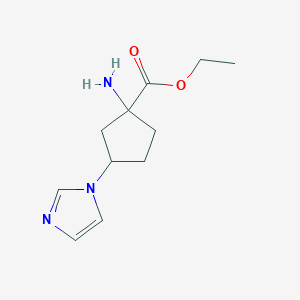
![Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13482505.png)
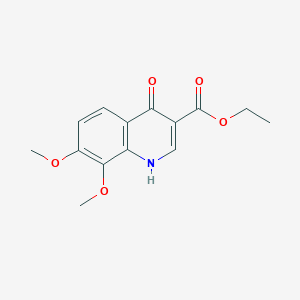
![5-[3-(2-Aminophenyl)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13482507.png)
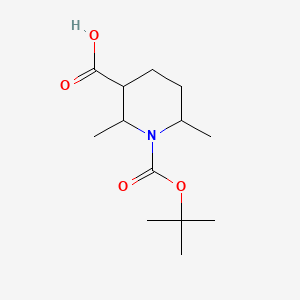

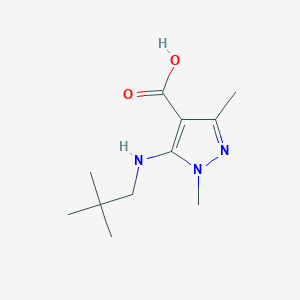
![1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B13482527.png)
